![molecular formula C20H20N2O4S B3465900 N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3465900.png)
N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as FMP-NPG, is a chemical compound with potential applications in scientific research.
Mechanism of Action
N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide binds to the regulatory domain of PKC epsilon, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a reduction in the strength and duration of synaptic transmission, which can affect the formation and maintenance of long-term potentiation (LTP) and long-term depression (LTD) – two forms of synaptic plasticity that underlie learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been found to impair spatial memory and object recognition, as well as reduce anxiety-like behavior. It has also been shown to have antinociceptive effects, reducing pain sensitivity in response to thermal and mechanical stimuli.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its selectivity for PKC epsilon, which allows for more precise targeting of this isoform compared to other PKC inhibitors. However, its effects on other PKC isoforms and related signaling pathways should be considered when interpreting results. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and require the use of organic solvents for administration.
Future Directions
There are several potential future directions for research on N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. These include investigating its effects on other brain regions and behavioral domains, exploring its potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia, and developing more soluble analogs for improved bioavailability and administration. Additionally, further studies on the molecular mechanisms of PKC epsilon and its role in synaptic plasticity and memory formation could provide insights into the underlying processes of learning and cognition.
Scientific Research Applications
N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has potential applications in scientific research, particularly in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) epsilon isoform, which plays a crucial role in regulating synaptic plasticity and memory formation in the brain. By inhibiting PKC epsilon, this compound can be used to study the underlying mechanisms of these processes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-9-11-19(12-10-16)27(24,25)22(17-6-3-2-4-7-17)15-20(23)21-14-18-8-5-13-26-18/h2-13H,14-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGGSPSAGGRXLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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